molecular formula C26H25N3O5S B11279533 Ethyl 3-({[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 3-({[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11279533
M. Wt: 491.6 g/mol
InChI Key: YSQLFIWAVVHDKG-UHFFFAOYSA-N
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Description

Ethyl 3-({[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a variety of functional groups, including an ester, an imidazolidinone, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-({[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone core, followed by the introduction of the thiophene and benzoate groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems for the addition of reagents and the monitoring of reaction progress would be essential to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate can undergo a variety of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidinone ring can be reduced to form more saturated derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Acidic or basic hydrolysis conditions can be employed to convert the ester to a carboxylic acid.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the imidazolidinone ring can produce more saturated imidazolidine derivatives.

Scientific Research Applications

Ethyl 3-({[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate has a range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential in the treatment of various diseases, although further research is needed to confirm this.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 3-({[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C26H25N3O5S

Molecular Weight

491.6 g/mol

IUPAC Name

ethyl 3-[[2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H25N3O5S/c1-3-34-25(32)18-8-5-9-19(14-18)27-23(30)15-22-24(31)29(20-10-4-7-17(2)13-20)26(33)28(22)16-21-11-6-12-35-21/h4-14,22H,3,15-16H2,1-2H3,(H,27,30)

InChI Key

YSQLFIWAVVHDKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=CS3)C4=CC=CC(=C4)C

Origin of Product

United States

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